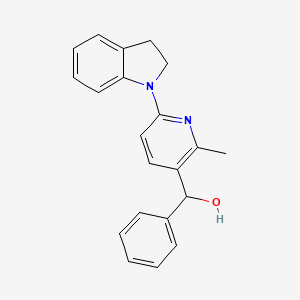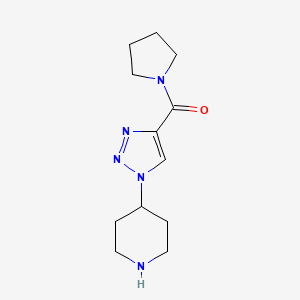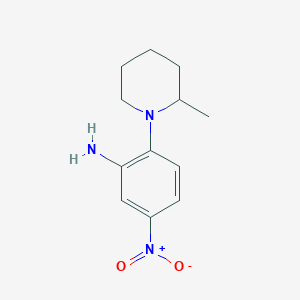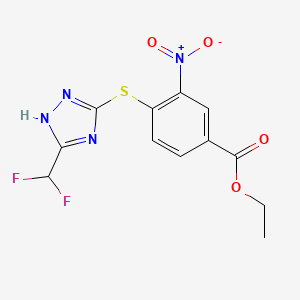![molecular formula C12H15BrClN5 B11788699 6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine](/img/structure/B11788699.png)
6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine typically involves the following steps:
Formation of the Imidazo[1,2-A]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and a suitable aldehyde or ketone.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether or other chloromethylating agents.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the chloromethylated intermediate and 4-methylpiperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially modifying the imidazo[1,2-A]pyrazine core or the substituents.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,2-A]pyrazine derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
科学研究应用
6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders, cancer, and infectious diseases.
Biological Studies: The compound can be used to study the structure-activity relationships (SAR) of imidazo[1,2-A]pyrazine derivatives and their interactions with biological targets.
Chemical Biology: It can be employed as a probe to investigate biological pathways and molecular mechanisms.
Industrial Applications: The compound’s derivatives may find use in the development of agrochemicals, dyes, and materials science.
作用机制
The mechanism of action of 6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine depends on its specific application and target. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the piperazine moiety can enhance its binding affinity and selectivity towards certain biological targets. The exact pathways involved would require detailed biochemical studies and experimental validation.
相似化合物的比较
Similar Compounds
Imidazo[1,2-A]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Imidazo[1,2-A]pyrimidines: Another class of related compounds with a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,2-A]pyrazoles: These compounds have a pyrazole ring fused to the imidazo core.
Uniqueness
6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine is unique due to the specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both bromine and chloromethyl groups allows for versatile chemical modifications, while the piperazine moiety can enhance its pharmacological profile.
属性
分子式 |
C12H15BrClN5 |
|---|---|
分子量 |
344.64 g/mol |
IUPAC 名称 |
6-bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H15BrClN5/c1-17-2-4-18(5-3-17)12-11-15-9(6-14)7-19(11)8-10(13)16-12/h7-8H,2-6H2,1H3 |
InChI 键 |
HUIUBJBNARVIAV-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC(=CN3C2=NC(=C3)CCl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11788616.png)
![6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11788627.png)



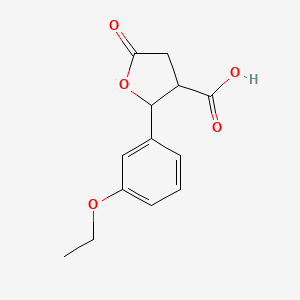
![5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11788664.png)
